Fmoc-Asp(2-phenylisopropyl ester)-OH

Vue d'ensemble

Description

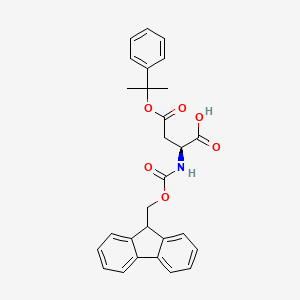

Fmoc-Asp(2-phenylisopropyl ester)-OH is a derivative of aspartic acid, modified with a fluorenylmethyloxycarbonyl (Fmoc) protecting group and a 2-phenylisopropyl ester. This compound is commonly used in peptide synthesis due to its stability and ease of removal under mild conditions. The Fmoc group protects the amino group, while the 2-phenylisopropyl ester protects the carboxyl group, allowing for selective deprotection and further functionalization.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-Asp(2-phenylisopropyl ester)-OH typically involves the following steps:

Protection of Aspartic Acid: The amino group of aspartic acid is protected with the Fmoc group using Fmoc-Cl in the presence of a base such as sodium carbonate.

Esterification: The carboxyl group is esterified with 2-phenylisopropanol using a coupling reagent like dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Bulk Protection and Esterification: Large quantities of aspartic acid are reacted with Fmoc-Cl and 2-phenylisopropanol under optimized conditions to maximize yield and purity.

Purification: The product is purified using techniques such as recrystallization or chromatography to ensure high purity suitable for industrial applications.

Analyse Des Réactions Chimiques

Types of Reactions

Fmoc-Asp(2-phenylisopropyl ester)-OH undergoes various chemical reactions, including:

Deprotection: The Fmoc group can be removed using a base like piperidine, while the 2-phenylisopropyl ester can be cleaved under acidic conditions.

Coupling Reactions: The compound can participate in peptide coupling reactions using reagents like DCC or HBTU.

Common Reagents and Conditions

Deprotection: Piperidine in DMF for Fmoc removal; trifluoroacetic acid (TFA) for ester cleavage.

Coupling: DCC or HBTU in the presence of a base like N-methylmorpholine (NMM).

Major Products

Deprotection: Aspartic acid derivatives with free amino and carboxyl groups.

Coupling: Peptides with this compound incorporated into the sequence.

Applications De Recherche Scientifique

Chemistry

Fmoc-Asp(2-phenylisopropyl ester)-OH is widely used in solid-phase peptide synthesis (SPPS) due to its stability and ease of deprotection. It allows for the sequential addition of amino acids to build complex peptides and proteins.

Biology

In biological research, this compound is used to synthesize peptides that can be studied for their biological activity, interactions with proteins, and potential therapeutic applications.

Medicine

This compound is used in the development of peptide-based drugs. Its stability and compatibility with SPPS make it ideal for synthesizing peptides with pharmaceutical potential.

Industry

In the industrial sector, this compound is used in the production of peptide-based materials, such as hydrogels and nanomaterials, which have applications in drug delivery, tissue engineering, and diagnostics.

Mécanisme D'action

The mechanism of action of Fmoc-Asp(2-phenylisopropyl ester)-OH involves its role as a building block in peptide synthesis. The Fmoc group protects the amino group during synthesis, preventing unwanted reactions. Upon deprotection, the free amino group can participate in coupling reactions to form peptide bonds. The 2-phenylisopropyl ester protects the carboxyl group, which can be selectively deprotected to allow for further functionalization.

Comparaison Avec Des Composés Similaires

Similar Compounds

Fmoc-Asp(OtBu)-OH: Similar to Fmoc-Asp(2-phenylisopropyl ester)-OH but with a tert-butyl ester protecting group.

Fmoc-Glu(2-phenylisopropyl ester)-OH: A glutamic acid derivative with similar protecting groups.

Uniqueness

This compound is unique due to the specific combination of the Fmoc and 2-phenylisopropyl ester protecting groups. This combination provides stability and selective deprotection, making it highly suitable for SPPS and other applications where precise control over functional groups is required.

Activité Biologique

Fmoc-Asp(2-phenylisopropyl ester)-OH, an aspartic acid derivative, is recognized for its significant applications in peptide synthesis and biological research. This compound is particularly notable for its stability and utility in solid-phase peptide synthesis (SPPS), allowing for the synthesis of complex peptides and cyclic structures. This article explores its biological activity, synthesis applications, and comparative stability with other derivatives.

Chemical Structure and Properties

- Chemical Formula : C28H27NO6

- Molecular Weight : 473.53 g/mol

- CAS Number : 200336-86-3

- Appearance : White powder

Stability and Deprotection

This compound exhibits a high degree of stability compared to other aspartic acid derivatives such as OAll, OBzl, or ODmab esters. It is less prone to base-catalyzed aspartimide formation, which is a common issue in peptide synthesis that can lead to unwanted by-products. The stability of this compound is comparable to that of the OtBu ester, making it an advantageous choice for researchers .

Applications in Peptide Synthesis

This compound is extensively utilized in:

- Solid-Phase Peptide Synthesis (SPPS) : It allows for the selective deprotection of side chains under mild conditions (e.g., using 1% TFA in dichloromethane) which is crucial for assembling complex peptide structures.

- Cyclic Peptide Formation : The compound has been employed in the synthesis of cyclic peptides, including lactam-bridged structures, due to its favorable reactivity profile .

- Library Synthesis : It serves as a building block for combinatorial libraries, facilitating the exploration of peptide libraries for drug discovery .

Case Study 1: Cyclization Efficiency

In a study focused on synthesizing cyclic peptides, this compound was used effectively to create cyclic structures with high yields. Researchers noted that the compound's unique properties allowed for efficient cyclization without significant side product formation .

Case Study 2: Comparison with Other Derivatives

A comparative analysis highlighted that this compound outperformed traditional derivatives like Fmoc-Asp(OBzl)-OH in terms of minimizing aspartimide formation during synthesis. This characteristic enhances the overall yield and purity of synthesized peptides .

Summary of Biological Activity

The biological activity of this compound primarily pertains to its role as a versatile building block in peptide synthesis rather than direct biological effects. Its structural properties facilitate the formation of peptides that can exhibit various biological activities, including antimicrobial and antitumor effects depending on their sequence and structure.

Comparative Stability Table

| Compound Type | Stability Against Aspartimide Formation | Typical Applications |

|---|---|---|

| This compound | High | SPPS, cyclic peptides |

| Fmoc-Asp(OBzl)-OH | Moderate | SPPS |

| Fmoc-Asp(OAll)-OH | Low | SPPS |

Propriétés

IUPAC Name |

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-oxo-4-(2-phenylpropan-2-yloxy)butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H27NO6/c1-28(2,18-10-4-3-5-11-18)35-25(30)16-24(26(31)32)29-27(33)34-17-23-21-14-8-6-12-19(21)20-13-7-9-15-22(20)23/h3-15,23-24H,16-17H2,1-2H3,(H,29,33)(H,31,32)/t24-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MEAHCBOPNIDLFH-DEOSSOPVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=CC=CC=C1)OC(=O)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C1=CC=CC=C1)OC(=O)C[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H27NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

473.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.